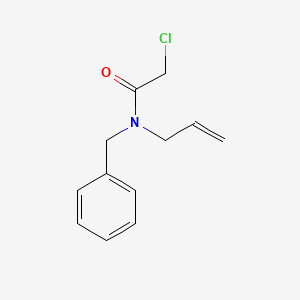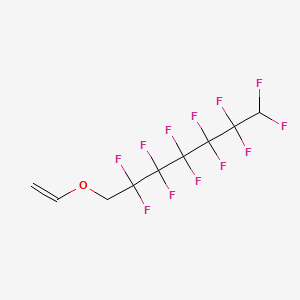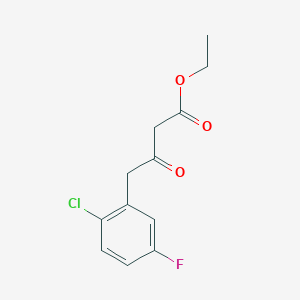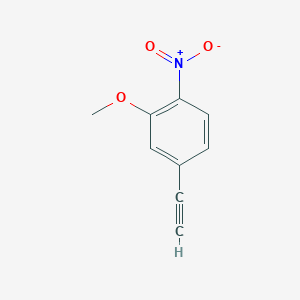
4-Ethynyl-2-methoxy-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-methoxy-1-nitrobenzene is an aromatic compound characterized by the presence of an ethynyl group, a methoxy group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methoxy-1-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-methoxyaniline to form 2-methoxy-1-nitrobenzene, followed by Sonogashira coupling with ethynyl derivatives to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-Ethynyl-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-ethynyl-2-methoxybenzaldehyde.
Reduction: Formation of 4-ethynyl-2-methoxyaniline.
Substitution: Formation of halogenated derivatives such as 4-ethynyl-2-methoxy-1-bromobenzene.
科学的研究の応用
4-Ethynyl-2-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 4-Ethynyl-2-methoxy-1-nitrobenzene involves interactions with various molecular targets:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Pathways Involved: The compound can participate in redox cycling, leading to the generation of reactive oxygen species that can induce oxidative stress in biological systems.
類似化合物との比較
Similar Compounds
4-Ethynyl-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitro group.
4-Ethynyl-2-methoxyaniline: Similar structure but with an amino group instead of a nitro group.
4-Ethynyl-2-methoxy-1-bromobenzene: Similar structure but with a bromine atom instead of a nitro group.
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
4-ethynyl-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C9H7NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3 |
InChIキー |
XZGPCZCFHBTXCQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)


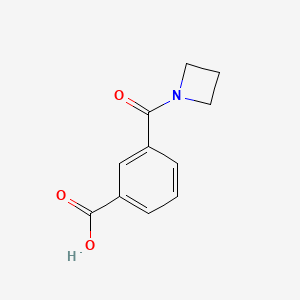



![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
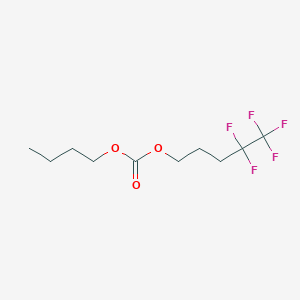
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
